molecular formula C7H14N2O2 B7810422 (alphaR,3S)-alpha-Amino-3-piperidineacetic acid

(alphaR,3S)-alpha-Amino-3-piperidineacetic acid

Cat. No.: B7810422
M. Wt: 158.20 g/mol
InChI Key: FHCFEIKJIYXGFM-NTSWFWBYSA-N
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Description

(alphaR,3S)-alpha-Amino-3-piperidineacetic acid is a chiral amino acid derivative with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR,3S)-alpha-Amino-3-piperidineacetic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Functional Group Introduction: Introduction of the amino and carboxyl groups is achieved through various chemical reactions, such as amination and carboxylation.

    Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or resolution agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing scalable reactions that can be performed in large reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(alphaR,3S)-alpha-Amino-3-piperidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Halogenated piperidine derivatives.

Scientific Research Applications

(alphaR,3S)-alpha-Amino-3-piperidineacetic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (alphaR,3S)-alpha-Amino-3-piperidineacetic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(alphaR,3S)-alpha-Amino-3-piperidineacetic acid is unique due to its specific chiral configuration and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-2-[(3S)-piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCFEIKJIYXGFM-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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